molecular formula C9H12ClF2N B2761378 2-(2,4-Difluorophenyl)propan-2-amine hydrochloride CAS No. 2094139-39-4

2-(2,4-Difluorophenyl)propan-2-amine hydrochloride

Cat. No. B2761378
CAS RN: 2094139-39-4
M. Wt: 207.65
InChI Key: VHSCHRXNBZQLOU-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)propan-2-amine hydrochloride is a chemical compound with the CAS Number: 2094139-39-4 . It has a molecular weight of 207.65 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H11F2N.ClH/c1-9(2,12)7-4-3-6(10)5-8(7)11;/h3-5H,12H2,1-2H3;1H .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 207.65 . The compound is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulations

Research into the corrosion inhibition performances of related compounds has utilized quantum chemical parameters and molecular dynamics simulations to predict inhibition efficiencies against corrosion of metals such as iron. This involves detailed analysis of molecular interactions and binding energies, indicating potential applications in corrosion resistance materials and coatings (Kaya et al., 2016).

Crystallographic and Computational Studies

Crystal structures of compounds closely related to 2-(2,4-Difluorophenyl)propan-2-amine hydrochloride have been characterized by X-ray diffraction analysis. These studies provide insights into the conformational behavior of such compounds in different environments, contributing to the understanding of their physical and chemical properties (Nitek et al., 2020).

Catalysis and Polymerization

Investigations into the catalytic applications of related compounds in processes like olefin oligomerization have shown significant potential. These studies explore the effectiveness of heterogeneous catalysts in ethylene and propylene oligomerization, suggesting uses in industrial chemical synthesis and polymer production (Rossetto et al., 2015).

Fluorinated Polyimides for Gas Separation

The synthesis of wholly aromatic hyperbranched polyimides using compounds with similar functional groups has been explored for gas separation applications. These materials demonstrate low moisture absorption, low dielectric constant, and high thermal stability, making them suitable for high-performance applications in the chemical industry (Fang et al., 2000).

Fluorinated Aromatic Compounds in Organic Electronics

Novel 2,4-difluorophenyl-functionalized arylamines have been synthesized and characterized for use in organic light-emitting devices (OLEDs). These compounds exhibit properties that enhance hole injection and transport in OLEDs, indicating their utility in the development of more efficient electronic devices (Li et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2-(2,4-difluorophenyl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-9(2,12)7-4-3-6(10)5-8(7)11;/h3-5H,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSCHRXNBZQLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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